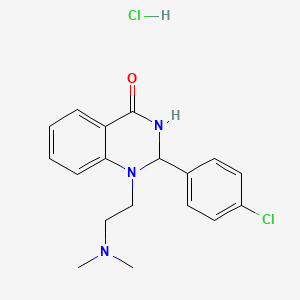
2-(4-Chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of a 4-chlorophenyl group and a dimethylaminoethyl side chain further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone core.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using 4-chlorobenzyl chloride as the electrophile.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the quinazolinone core with 2-dimethylaminoethyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the side chains, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups onto the 4-chlorophenyl ring.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies to investigate its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one
- 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-quinazolin-4-one
- 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrobromide
Uniqueness
2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability. This uniqueness can lead to distinct biological activities and potential therapeutic applications compared to similar compounds.
Properties
CAS No. |
3519-96-8 |
|---|---|
Molecular Formula |
C18H21Cl2N3O |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-21(2)11-12-22-16-6-4-3-5-15(16)18(23)20-17(22)13-7-9-14(19)10-8-13;/h3-10,17H,11-12H2,1-2H3,(H,20,23);1H |
InChI Key |
NJKWATJFWJFCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


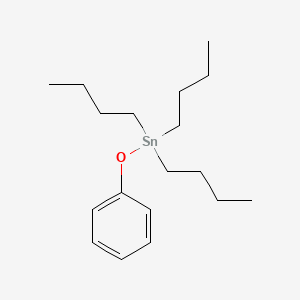

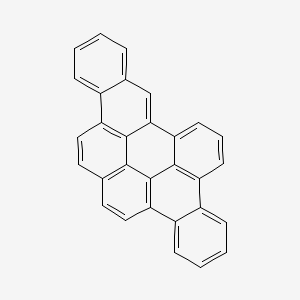
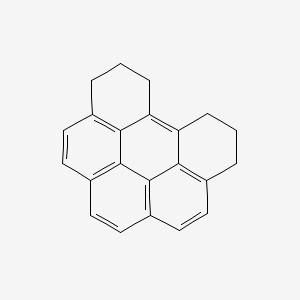

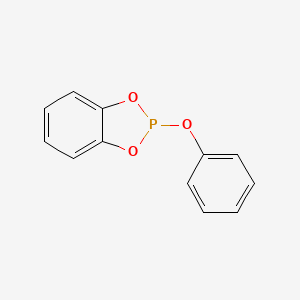
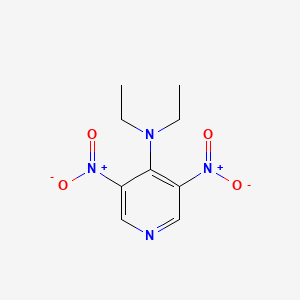
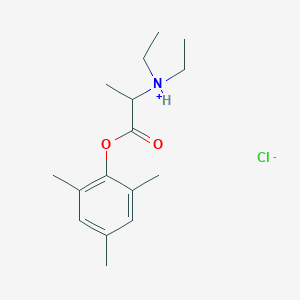
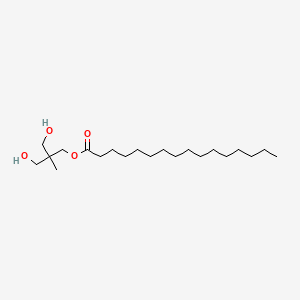

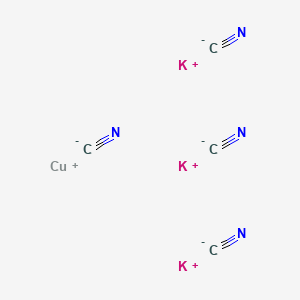

![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)

